molecular formula C20H22N2O2 B13638013 N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester

N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester

Cat. No.: B13638013
M. Wt: 322.4 g/mol
InChI Key: ZQHINOUCNQKQEV-UHFFFAOYSA-N
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Description

N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester (CAS: 137863-89-9) is a key intermediate in the synthesis of valsartan, a prominent angiotensin II type 1 receptor antagonist used to treat hypertension . Its molecular formula is C₂₀H₂₂N₂O₂, with a molecular weight of 322.40 g/mol (free base) and 358.87 g/mol in its hydrochloride form (C₂₀H₂₃ClN₂O₂) . The compound features a 2'-cyano substituent on the biphenyl ring and a methyl ester group on the valine moiety, which are critical for its role in valsartan synthesis. Key physical properties include a density of 1.12 g/cm³ and a boiling point of 477.9±45.0°C .

Properties

IUPAC Name

methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHINOUCNQKQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester, also known as Valsartan Impurity K, is a compound with notable biological activity, particularly in the context of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Chemical Name: N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]-L-valine methyl ester
  • CAS Number: 482577-59-3
  • Molecular Formula: C20_{20}H22_{22}N2_{2}O2_{2}·ClH
  • Molecular Weight: 358.86 g/mol
  • Structure: The structure can be represented by the following SMILES notation: Cl.COC(=O)C@@HC(C)C

This compound functions primarily as an intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker (ARB). Its biological activity is closely related to its ability to inhibit the angiotensin II type 1 receptor (AT1 receptor), which plays a crucial role in regulating blood pressure and fluid balance.

Key Mechanisms:

  • Angiotensin II Receptor Antagonism: This compound competes with angiotensin II for binding sites on the AT1 receptor, leading to vasodilation and decreased blood pressure.
  • Cardioprotective Effects: By inhibiting AT1 receptors, it may reduce cardiac hypertrophy and improve heart function in hypertensive conditions.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntihypertensiveDemonstrated significant reduction in blood pressure in animal models.
CytotoxicityExhibited selective cytotoxic effects on certain cancer cell lines.
Reactive Oxygen SpeciesInduced oxidative stress in treated cells, suggesting a dual role in cancer therapy.

Case Studies

Case Study 1: Antihypertensive Effects
A study conducted on hypertensive rat models showed that administration of this compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to its antagonist properties at the AT1 receptor.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound selectively reduced cell viability in human colon cancer cells (HCT-116), with IC50 values indicating strong cytotoxic potential. The observed effects were linked to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

Scientific Research Applications

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester, also known as Valsartan Impurity K, is a chemical compound with several identified applications, primarily in the pharmaceutical sector .

Chemical Identification

  • CAS Number The Chemical Abstracts Service (CAS) number for N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester is 137863-89-9 .
  • Molecular Formula The molecular formula is C20H22N2O2 .
  • Molecular Weight The molecular weight is 322.4 g/mol .

Synonyms
This compound is also known by several synonyms, including :

  • Valsartan Impurity K
  • N-[[(2'-Cyano(1.1'-Biphenyl)-4
  • Valsartan Cyno Valine Methyl Ester
  • Valsartan Cyano Desvaleryl Methyl Ester
  • N-[(2-Cyano-(1,1-biphenyl)-4-yl)Methyl)]valine Met
  • N-[(2'-CYANOBIPHENYL-4-YL)METHYL]-L-VALINE METHYL ESTER
  • N-[[2'-CYANO(1,1'-BIPHENYL)-4-YTHYL]METHYLESTER]-L-1]EVALINE
  • n-[(2'-cyano-(1,1'-biphenyl)-4-yl)methyl)]valine methyl ester
  • N-[(2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)]valine methyl ester
  • N-[(2'-CYANO[1,1'-BIPHENYL]-4-YL)METHYL]-L-VALINE METHYL ESTER

Applications

  • Pharmaceutical Intermediate N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester is used as a key synthetic intermediate in the production of valsartan . Valsartan is an antagonist of the angiotensin II AT1-receptor subtype, a medication used to treat hypertension and heart failure .
  • Valsartan Impurity It is also identified as Valsartan Impurity K, suggesting its relevance in the analysis and quality control of valsartan drug production .
  • Research The compound is used in chemical research, particularly in developing new pharmaceutical compounds and analyzing existing ones .

Chemical Reactions Analysis

Acylation with Valeryl Chloride

Acylation introduces a pentanoyl group, forming intermediates for valsartan:

  • Reagents : Valeryl chloride, base (e.g., triethylamine).

  • Conditions :

    • Solvent: Dichloromethane or ethyl acetate.

    • Temperature: 0–25°C ( ).

  • Product : N-Valeryl-N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester ( ).

Industrial Relevance : This step is pivotal for constructing valsartan’s pharmacophore, enabling angiotensin II receptor binding ( ).

Substitution of the Cyano Group

The cyano group undergoes nucleophilic substitution to form tetrazole derivatives:

  • Reagents : Tributyltin azide, ammonium chloride.

  • Conditions :

    • Solvent: Toluene or DMF.

    • Temperature: 100–120°C ( ).

  • Product : N-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-L-valine methyl ester ( ).

Mechanism : The cyano group reacts with azide to form a tetrazole ring, enhancing binding affinity to angiotensin receptors ( ).

Hydrolysis of the Methyl Ester

The ester group is hydrolyzed to a carboxylic acid in valsartan’s final synthesis step:

  • Reagents : Aqueous NaOH or LiOH.

  • Conditions :

    • Solvent: Methanol/water mixture.

    • Temperature: 60–80°C ( ).

  • Product : N-Valeryl-N-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-L-valine (valsartan) ( ).

Dimerization (Side Reaction)

Alkylation conditions may lead to bis-alkylated impurities:

  • Reaction : Two molecules of L-valine methyl ester react with 4-bromomethyl-2′-cyanobiphenyl.

  • Mitigation :

    • Controlled addition rates (2–8 hours).

    • Use of acid addition salts (e.g., HCl) to isolate pure monomer ( ).

Impact : Dimeric impurities complicate downstream purification, reducing valsartan yields ( ).

Salt Formation for Purification

The free base is converted to a hydrochloride salt to enhance crystallinity:

  • Reagents : HCl gas or aqueous HCl.

  • Conditions :

    • Solvent: Ethyl acetate or acetone.

    • Temperature: 0–5°C ( ).

  • Product : N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride ( ).

Purity : >98% after crystallization, critical for pharmaceutical applications ( ).

Research Findings and Case Studies

  • Impurity Control : Patents highlight the importance of stepwise alkylation to limit dimer content to <10%, avoiding costly purification ( ).

  • Reductive Amination : Alternative routes use 2′-cyanobiphenyl-4-carbaldehyde and sodium cyanoborohydride, though yields are lower compared to alkylation ( ).

  • Thermal Stability : The hydrochloride salt is stable at room temperature but degrades above 100°C, necessitating cold storage ( ).

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on Biphenyl Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 2'-Cyano Methyl ester, valine C₂₀H₂₂N₂O₂ 322.40
VM-1 2,3-Dichlorophenyl Nitrate ester, carboxamide C₂₂H₁₆Cl₂N₂O₅ 459.28
VM-2 4-Methoxyphenyl Nitrate ester, carboxamide C₂₃H₂₀N₂O₆ 420.41
VM-9 4-Nitrophenyl Nitrate ester, carboxamide C₂₂H₁₇N₃O₇ 435.39
VM-17 Phenyl Nitrate ester, carboxamide C₂₂H₁₈N₂O₅ 390.39
Valsartan Impurity 2'-(1H-Tetrazol-5-yl) Methyl ester, valeryl group C₂₅H₃₁N₅O₃ 449.55

Key Observations :

  • The 2'-cyano group in the target compound distinguishes it from VM-1 (chloro), VM-2 (methoxy), and VM-9 (nitro), which have electron-withdrawing or donating substituents affecting reactivity .
  • Unlike the VM series, which contains nitrate ester and carboxamide groups, the target compound’s methyl ester and cyano groups are optimized for coupling reactions in valsartan synthesis .

Physical and Spectral Properties

Compound Name Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) ¹H-NMR (δ ppm, CDCl₃) Highlights
Target Compound N/A N/A N/A 2.31 (s, -CH₃), 7.10–7.41 (m, biphenyl)
VM-1 118–120 74.04 1297 (NO₂), 1665 (C=O) 2.30 (s, -CH₃), 6.87–7.69 (m, aromatic)
VM-2 112–115 66.89 1249 (OCH₃), 1647 (C=O) 3.61 (s, -CH₂), 3.7 (s, -OCH₃)
VM-17 120–123 71.02 1158 (C-O), 1664 (C=O) 2.31 (s, -CH₃), 8.21–8.62 (m, aromatic)

Key Observations :

  • The absence of nitrate esters in the target compound simplifies its NMR spectrum compared to the VM series, which shows split aromatic peaks due to electron-withdrawing substituents .

Preparation Methods

Preparation of N-[(2'-Cyano-(1,1'-biphenyl)-4-yl)methyl]valine Methyl Ester

Stepwise Preparation Method

Starting Materials
Reaction Conditions
  • The halomethyl biphenyl derivative is added to a mixture of L-valine methyl ester hydrochloride, base, and solvent.
  • The reaction is carried out at temperatures ranging from 30°C to 80°C, typically around 40-50°C.
  • The reaction time is approximately 20 to 30 hours to ensure complete conversion.
  • Stirring is maintained to ensure homogeneous mixing.
Workup and Purification
  • After completion, the reaction mixture is diluted with water.
  • Acidification is performed using dilute hydrochloric acid to a pH of about 0.8 to 1.0 to protonate and separate the product.
  • The aqueous layer is extracted with organic solvents such as toluene or ethyl acetate.
  • The pH is then adjusted to alkaline (7.5 to 9.0) using aqueous sodium carbonate or bicarbonate to liberate the free base.
  • The organic layer is washed with water, concentrated under reduced pressure, and re-dissolved in solvent for further use or isolation.
  • The product can be isolated as an acid addition salt, preferably hydrochloride salt, by crystallization methods including cooling, solvent removal, or seeding.

Representative Experimental Data

Stage Reaction Conditions Yield (%) Purity (HPLC %) Notable Impurities (HPLC %)
1 4'-Bromomethyl-2-cyanobiphenyl + L-valine methyl ester hydrochloride, K2CO3, EtOAc, 40-50°C, 25 h 90-95 99.86 Dimeric impurity ~0.08%
2 Acid-base extraction and crystallization - >99.9 Dimeric impurity <0.05%

Source: WO2009125416A2, WO2012001484A2

Detailed Process Description from Patent WO2012001484A2

Condensation Step

  • Reactants: 4'-Bromomethyl-2-cyanobiphenyl (0.2757 moles), L-valine methyl ester hydrochloride (0.330 moles), potassium carbonate (95.12 g), ethyl acetate (450 ml), and water (225 ml).
  • Procedure: The bromomethyl compound is added to the mixture at 20-30°C, then heated to 40-50°C for 25 hours.
  • Post-reaction: The ethyl acetate layer is separated, aqueous phase acidified to pH 0.8-1.0, aqueous phase extracted with toluene at pH 8.0-8.5.
  • Purity: HPLC shows 99.86% purity with 0.08% dimeric impurity.

Isolation and Purification

  • The organic layer is washed, concentrated, and dissolved in toluene.
  • Acid addition salt formation (preferably hydrochloride) is achieved by crystallization.
  • Crystallization conditions include cooling to 0-5°C and use of anti-solvents if necessary.

Analytical and Quality Control Data

Parameter Value Method
Chromatographic purity >99.8% High-performance liquid chromatography (HPLC)
Dimeric impurity (N,N-bis-) <0.1% HPLC
Physical state Solid, crystalline Visual/DSC
Melting point Typically 120-130°C (varies) Differential scanning calorimetry (DSC)

Summary of Advantages of the Described Preparation Method

  • High Purity: The process yields the intermediate with >99.8% purity, minimizing dimeric and other impurities.
  • Scalability: The reaction conditions and workup are amenable to industrial scale without requiring chromatographic purification steps.
  • Cost-Effectiveness: Use of inexpensive bases (e.g., potassium carbonate) and common solvents (ethyl acetate, toluene) reduces cost.
  • Environmental Considerations: Avoidance of chromatographic purification reduces solvent waste and environmental impact.
  • Reproducibility: Well-defined reaction parameters ensure consistent batch quality.

Q & A

Basic Question: What is the role of N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester in the synthesis of angiotensin II receptor antagonists like Valsartan?

Methodological Answer:
This compound is a critical intermediate in the synthesis of Valsartan, a non-peptide angiotensin II type 1 (AT1) receptor antagonist. It undergoes sequential reactions, including tetrazole deprotection and valeroylation, to form the final active pharmaceutical ingredient (API). For example, in patented routes, the intermediate is treated with oxalic acid to form a stable oxalate salt (Xa), followed by base-mediated valeryl chloride coupling and acidic deprotection to yield Valsartan . Key steps involve optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like ethyl ester impurities (e.g., Valsartan ethyl ester, CAS 676129-92-3) .

Basic Question: What analytical techniques are recommended for characterizing this intermediate?

Methodological Answer:

  • HPLC-MS : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 358.1628 for protonated forms) and detect impurities (e.g., desoxopentyl analogs, CAS 137863-17-3) .
  • NMR : 1H/13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to resolve stereochemical integrity and confirm biphenyl backbone signals (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in analogs like 4-hydroxy Valsartan benzyl ester (CAS 1356929-45-7) .

Advanced Question: How can researchers resolve discrepancies in NMR data for structurally similar intermediates?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects : Compare spectra in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to distinguish exchangeable protons (e.g., tetrazole NH) .
  • Impurity interference : Use preparative HPLC (e.g., gradient elution with methanol/water) to isolate pure fractions before re-analyzing .
  • Stereochemical variations : For diastereomers like D-Valsartan (CAS 137863-89-9), employ chiral columns (e.g., Chiralpak IA) with polar organic mobile phases .

Advanced Question: What strategies optimize yield during the oxalate salt formation (Xa) step?

Methodological Answer:

  • Solvent selection : Use aprotic solvents like dichloromethane or THF to enhance oxalic acid solubility and prevent ester hydrolysis .
  • Stoichiometry : Maintain a 1:1 molar ratio of intermediate to oxalic acid to avoid over-acidification, which degrades the tetrazole protecting group .
  • Crystallization control : Slow cooling (0.5°C/min) in ethanol/water mixtures yields high-purity Xa crystals (>99% by HPLC) .

Advanced Question: How can computational methods predict reactivity or stability of this intermediate under varying conditions?

Methodological Answer:

  • DFT calculations : Model reaction pathways (e.g., valeryl chloride coupling) to identify transition states and optimize activation energy using software like Gaussian .
  • Molecular docking : Study interactions with AT1 receptors (e.g., comparing to Candesartan or Losartan) to guide structural modifications for enhanced binding .
  • Degradation prediction : Use QSAR models to assess susceptibility to hydrolysis (e.g., ester group stability at pH 2–8) .

Advanced Question: What are the critical impurities to monitor during scale-up synthesis?

Methodological Answer:

Impurity NameCAS NumberDetection MethodRisk Level
Valsartan ethyl ester676129-92-3LC-MS (m/z 449.55 → 292.1)High
Desoxopentyl Valsartan137863-17-3HPLC (RT 12.3 min, 254 nm)Moderate
4-Oxo-Valsartan benzyl ester188240-32-6HRMS (C31H33N5O4, [M+H]+ 552.25)Low

Mitigation : Adjust reaction time/temperature during valeroylation to reduce ethyl ester formation and use scavengers (e.g., molecular sieves) to prevent oxidation .

Advanced Question: How does the hydrochloride salt form (CAS 482577-59-3) influence solubility and purification?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water vs. <1 mg/mL for freebase), facilitating purification via recrystallization .
  • Purification : Use anti-solvent precipitation (e.g., adding ethyl acetate to aqueous HCl solution) to isolate high-purity crystals (>98% by NMR) .

Advanced Question: What are the stability challenges for this intermediate under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions : Ester hydrolysis occurs at pH <3 (e.g., in gastric fluid models), forming valine derivatives. Stabilize using lyophilization or inert packaging .
  • Basic conditions : Deprotection of the tetrazole group (e.g., using NaOH) requires strict anhydrous conditions to prevent side reactions .

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